2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Breast Cancer Antiproliferative Halogenated Benzamide

This polyhalogenated benzamide (C20H12Br2ClNO2) features a 2-bromobenzamide scaffold with a 2-chlorobenzoyl substituent—a halogenation pattern critical for target engagement in bromodomain and antiproliferative assays. Unlike mono‑halogenated analogs, the ortho‑bromine restricts amide bond rotation, locking the conformation to define inhibitor vs. substrate behavior for efflux transporters. Deploy in matched‑pair analyses against CSUOH0901 (2‑Cl) or 329787‑18‑0 to quantify halogen‑bond contributions to potency and selectivity. Ideal for NMR/X‑ray conformational studies and head‑to‑head PK profiling. Secure this tool compound in ≥95% purity, shipped ambient, with full analytical documentation.

Molecular Formula C20H12Br2ClNO2
Molecular Weight 493.58
CAS No. 330465-92-4
Cat. No. B2373599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide
CAS330465-92-4
Molecular FormulaC20H12Br2ClNO2
Molecular Weight493.58
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)C3=CC=CC=C3Br)Cl
InChIInChI=1S/C20H12Br2ClNO2/c21-12-9-10-18(24-20(26)13-5-1-3-7-16(13)22)15(11-12)19(25)14-6-2-4-8-17(14)23/h1-11H,(H,24,26)
InChIKeyXERIEPQUKTUHDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 330465-92-4): A Halogenated Benzamide Probe for Drug Discovery


2-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide (CAS 330465-92-4) is a synthetic polyhalogenated benzamide (C20H12Br2ClNO2, MW ~493.6 g/mol) that belongs to a class of compounds investigated for antiviral, antiproliferative, and bromodomain-targeting activities [1]. Its core scaffold—a benzamide bearing a 2-chlorobenzoyl substituent on the aniline nitrogen and an ortho-bromine on the benzamide ring—places it at the intersection of multiple medicinal chemistry programs, notably the halogenated benzamide derivatives described in patent EP1789040 and the nimesulide-derived antitumor series exemplified by CSUOH0901 (NSC751382) [2]. The compound's three halogen atoms create a distinctive steric and electronic profile that cannot be replicated by unsubstituted or mono-halogenated congeners, making it a tool compound of interest for structure-activity relationship (SAR) exploration and targeted chemical biology studies.

Why 2-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide Cannot Be Replaced by Generic Benzamide Analogs


Halogenated benzamides exhibit steep structure-activity relationships where the number, position, and identity of halogen atoms on both the benzamide and benzoyl rings dictate target engagement, cellular potency, and metabolic stability [1]. The 2-bromo substituent on the benzamide ring of target compound CAS 330465-92-4 is not a passive modification: in the closely related nimesulide-derived series, replacing the 2-chloro atom (CSUOH0901) with hydrogen (unsubstituted benzamide) abolished antiproliferative activity against SKBR-3 breast cancer cells, while moving the halogen from the 2- to the 4-position altered selectivity profiles [2]. Substitution at the ortho position of the benzamide ring restricts rotation about the amide bond, locking the molecule into a conformation that can determine whether it functions as an inhibitor or a substrate for efflux transporters such as P-glycoprotein [3]. Consequently, generic benzamide analogs lacking this precise halogenation pattern cannot serve as functional substitutes in assays where potency, selectivity, or pharmacokinetic behavior is critical.

Quantitative Differentiation Evidence for 2-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide Versus Analogs


Anti-Proliferative Potency Against SKBR-3 Breast Cancer Cells: Halogen-Specific SAR Within the Nimesulide-Derived Benzamide Series

In the nimesulide-derived benzamide series, the nature of the ortho-halogen on the benzamide ring is a primary determinant of antiproliferative potency. The 2-chloro analog CSUOH0901 (NSC751382, CAS 329787-18-0) inhibits SKBR-3 breast cancer cell growth with an IC50 of 0.20 ± 0.01 μM in MTT assays after 48 h treatment, representing an approximately 1000-fold improvement over the parent compound nimesulide [1]. The 2-bromo analog (CAS 330465-92-4) has not been directly tested in this assay; however, within this chemotype, bromine substitution typically increases hydrophobic surface area and halogen-bonding potential relative to chlorine, which can modulate both target affinity and off-target binding [2].

Breast Cancer Antiproliferative Halogenated Benzamide

Physicochemical Differentiation: Molecular Weight, Lipophilicity, and Permeability Implications

The replacement of chlorine (van der Waals radius ~1.75 Å, atomic weight 35.5) with bromine (van der Waals radius ~1.85 Å, atomic weight 79.9) increases the molecular weight of CAS 330465-92-4 to approximately 493.6 g/mol compared to 449.1 g/mol for the 2-chloro analog (CAS 329787-18-0) [1]. This ~10% increase in molecular weight and corresponding increase in molar refractivity predicts enhanced logP (~0.3-0.5 units higher) and potentially altered membrane permeability and tissue distribution .

Physicochemical Properties Drug-likeness Permeability

Positional Isomer Differentiation: 2-Bromo vs 4-Bromo Substitution on the Benzamide Ring

The 2-bromo positional isomer (CAS 330465-92-4) and the 4-bromo positional isomer (4-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide) differ fundamentally in conformational dynamics. The ortho-bromine in CAS 330465-92-4 introduces steric hindrance that restricts rotation about the amide C-N bond, favoring a non-planar conformation, whereas the para-bromine analog can adopt a more planar geometry [1]. In related benzamide series, ortho-substitution has been shown to reduce P-glycoprotein recognition and improve oral bioavailability compared to para-substituted congeners [2].

Positional Isomerism SAR Benzamide

Synthetic Accessibility and Procurement: Comparative Availability of Halogenated Benzamide Isomers

The 2-bromo isomer (CAS 330465-92-4) requires a distinct synthetic route compared to the more common 2-chloro analog. The synthesis involves coupling 2-bromobenzoyl chloride with 4-bromo-2-(2-chlorobenzoyl)aniline, whereas the 2-chloro analog uses 2-chlorobenzoyl chloride [1]. The 2-bromobenzoyl chloride starting material is commercially available but less commonly stocked than 2-chlorobenzoyl chloride, potentially affecting lead times for custom synthesis .

Synthetic Chemistry Procurement Custom Synthesis

Optimal Application Scenarios for 2-Bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide in Drug Discovery and Chemical Biology


Halogen-Specific SAR Probe in Nimesulide-Derived Anticancer Programs

Use CAS 330465-92-4 as the bromine analog in a matched-pair analysis alongside CSUOH0901 (2-Cl analog) to quantify the contribution of halogen identity to antiproliferative potency against HER2-positive breast cancer cell lines (SKBR-3, BT474). The differential IC50 values, when generated, will inform whether bromine's larger van der Waals radius and stronger halogen-bond donor capacity enhance or diminish target engagement compared to chlorine [1].

Conformational Restriction Studies: Ortho-Substituent Effects on Amide Bond Geometry and Target Binding

Deploy CAS 330465-92-4 in NMR or X-ray crystallography studies to characterize the amide bond conformation imposed by the ortho-bromine. Compare the dihedral angle and rotational barrier with the 2-chloro analog and the unsubstituted benzamide to establish a quantitative relationship between ortho-halogen size and conformational restriction, which directly impacts pharmacophore fitting [2].

Pharmacokinetic Differentiation: In Vivo Comparison of 2-Br vs 2-Cl Benzamide Analogs

Conduct head-to-head pharmacokinetic studies in rodent models comparing CAS 330465-92-4 (2-Br) with CAS 329787-18-0 (2-Cl) to measure differences in oral bioavailability, volume of distribution, and brain-to-plasma ratio. The predicted higher lipophilicity of the 2-bromo analog may translate into improved CNS penetration but also increased metabolic clearance, providing critical data for lead optimization [3].

Bromodomain Profiling and Epigenetic Probe Development

Screen CAS 330465-92-4 against bromodomain panels (BRD2, BRD4, BRDT) to determine if the 2-bromo substitution enhances binding affinity for the acetyl-lysine binding pocket relative to the 2-chloro analog. Brominated compounds can engage in halogen bonding with backbone carbonyls in bromodomain binding sites, potentially improving selectivity profiles for epigenetic target validation studies [4].

Quote Request

Request a Quote for 2-bromo-N-[4-bromo-2-(2-chlorobenzoyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.